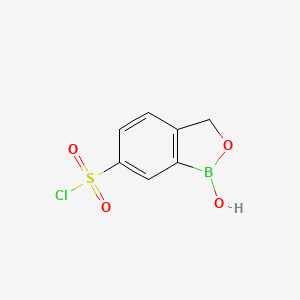

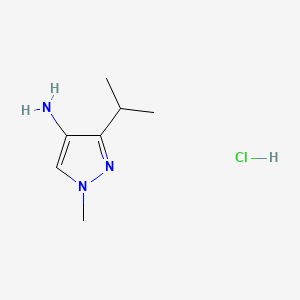

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride (HBDBSC) is an organic compound that belongs to the class of boron-containing compounds, known as boronates. It has been widely used in the synthesis of various organic compounds, due to its unique properties. HBDBSC is an important building block for the synthesis of organic compounds, due to its ability to form strong covalent bonds with other molecules. It can also be used in the synthesis of polymers, and in the production of catalysts.

Applications De Recherche Scientifique

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride is used in a variety of scientific research applications, including organic synthesis, polymer synthesis, and catalysis. It is also used in the synthesis of drugs, and in the development of new materials and nanomaterials. This compound is also used in the synthesis of polymers and catalysts, and in the production of pharmaceuticals.

Mécanisme D'action

Target of Action

A related compound, an3661, targets theCleavage and Polyadenylation Specificity Factor subunit 3 (PfCPSF3) in Plasmodium falciparum . PfCPSF3 is crucial for the parasite’s survival, making it an attractive target for antimalarial drugs .

Mode of Action

Benzoxaboroles, the class of compounds to which it belongs, are known to form covalent bonds with their targets, leading to inhibition of the target’s function .

Biochemical Pathways

The inhibition of pfcpsf3 by related compounds disrupts mrna processing in plasmodium falciparum, affecting the parasite’s survival .

Result of Action

The inhibition of pfcpsf3 by related compounds leads to the disruption of mrna processing, affecting the survival of plasmodium falciparum .

Avantages Et Limitations Des Expériences En Laboratoire

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride has several advantages and limitations when used in lab experiments. One of the main advantages of this compound is its low cost, making it an attractive option for many laboratories. Additionally, this compound is relatively non-toxic and has a low environmental impact. However, this compound can be difficult to handle, as it is a strong Lewis acid and can react with other molecules.

Orientations Futures

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride has many potential applications in the future. One potential application is in the development of new materials and nanomaterials. This compound can also be used in the synthesis of drugs, and in the development of catalysts and polymers. Additionally, this compound can be used in the production of pharmaceuticals, and in the development of new drug delivery systems. Finally, this compound can be used in the development of new biosensors and diagnostics, which could be used to detect and monitor diseases.

Méthodes De Synthèse

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride is synthesized by a two-step process, involving the reaction of 1,3-dihydro-2,1-benzoxaborole (DHB) with sulfur trioxide (SO3). In the first step, DHB is reacted with SO3, to form 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonic acid (HBDBS). In the second step, HBDBS is reacted with thionyl chloride (SOCl2) to form this compound. This reaction is carried out under anhydrous conditions and at a temperature of 60-80°C.

Analyse Biochimique

Biochemical Properties

Benzoxaboroles, a class of compounds to which it belongs, are known to interact with various enzymes and proteins

Cellular Effects

It is speculated that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

1-hydroxy-3H-2,1-benzoxaborole-6-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO4S/c9-14(11,12)6-2-1-5-4-13-8(10)7(5)3-6/h1-3,10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNXREKCFFQIEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=CC(=C2)S(=O)(=O)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO4S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.45 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6610108.png)

![1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6610168.png)

![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)

![6-[(4-methoxyphenyl)methyl]-7-oxo-5-(trifluoromethyl)-6-azaspiro[2.5]octane-4-carboxylic acid](/img/structure/B6610205.png)

![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)

![5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B6610212.png)